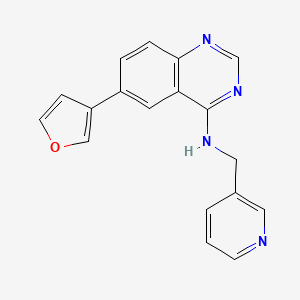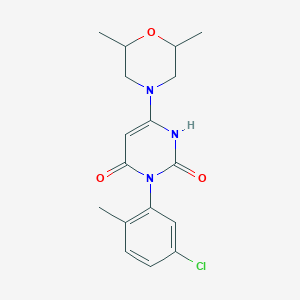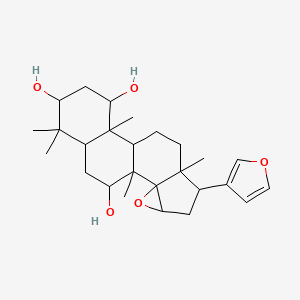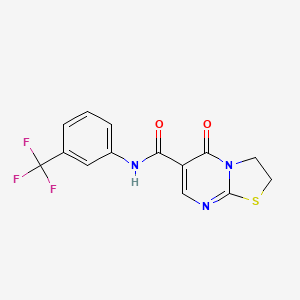![molecular formula C19H22N2O5S B1228146 2-[[2-(3,4-Dimethoxyanilino)-2-oxoethyl]thio]-3-pyridinecarboxylic acid propan-2-yl ester](/img/structure/B1228146.png)
2-[[2-(3,4-Dimethoxyanilino)-2-oxoethyl]thio]-3-pyridinecarboxylic acid propan-2-yl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[[2-(3,4-dimethoxyanilino)-2-oxoethyl]thio]-3-pyridinecarboxylic acid propan-2-yl ester is a dimethoxybenzene, an isopropyl ester and a secondary carboxamide.
Scientific Research Applications
DFT and Quantum Chemical Investigations
- Molecular Properties Analysis : A study by Bouklah et al. (2012) performed DFT and quantum-chemical calculations on several compounds, including pyridine derivatives, to understand their electronic properties such as highest occupied molecular orbital (HOMO), lowest unoccupied orbital (LUMO) energy, and molecular densities. This type of analysis is crucial in predicting the reactivity and stability of compounds like "2-[[2-(3,4-Dimethoxyanilino)-2-oxoethyl]thio]-3-pyridinecarboxylic acid propan-2-yl ester".
Photoremovable Protecting Groups
- Reactivity with Hydrogen Atom Donors : Research by Literák et al. (2008) showed that certain carboxylic acid esters react with hydrogen atom donors, releasing corresponding acids and by-products. This property is significant for understanding the potential use of similar esters in photochemical applications.
Crystal Structure Analysis
- Structural Characterization : The crystal structure of compounds similar to the one was studied in research by Ji (2006). Such studies provide insights into the molecular conformation, spatial arrangement, and potential interaction with other molecules, which is critical for drug design and material science.
Synthesis and Biological Activity
- Synthesis and Cardiotonic Activity : A study by Mosti et al. (1992) explored the synthesis and biological activity of pyridinecarboxylic acids and their esters. Understanding the synthesis pathways and potential biological activities of related compounds can inform research into new pharmaceutical applications.
Tyrosinase Inhibitors
- Molecular Docking Studies : Kwong et al. (2017) investigated biphenyl ester derivatives as tyrosinase inhibitors, using molecular docking studies to determine binding sites and activities (Kwong et al., 2017). Such studies can suggest how similar compounds might interact with biological targets.
Ring Closure Reactions
- Diverse Compound Library : Research by Roman (2013) used a ketonic Mannich base for alkylation and ring closure reactions, generating a diverse library of compounds. This is relevant for understanding the synthetic versatility of related compounds.
properties
Product Name |
2-[[2-(3,4-Dimethoxyanilino)-2-oxoethyl]thio]-3-pyridinecarboxylic acid propan-2-yl ester |
|---|---|
Molecular Formula |
C19H22N2O5S |
Molecular Weight |
390.5 g/mol |
IUPAC Name |
propan-2-yl 2-[2-(3,4-dimethoxyanilino)-2-oxoethyl]sulfanylpyridine-3-carboxylate |
InChI |
InChI=1S/C19H22N2O5S/c1-12(2)26-19(23)14-6-5-9-20-18(14)27-11-17(22)21-13-7-8-15(24-3)16(10-13)25-4/h5-10,12H,11H2,1-4H3,(H,21,22) |
InChI Key |
FZAFYEPEEIWNHD-UHFFFAOYSA-N |
SMILES |
CC(C)OC(=O)C1=C(N=CC=C1)SCC(=O)NC2=CC(=C(C=C2)OC)OC |
Canonical SMILES |
CC(C)OC(=O)C1=C(N=CC=C1)SCC(=O)NC2=CC(=C(C=C2)OC)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[[2-(3,4-dimethoxyphenyl)-5-methyl-4-oxazolyl]methylsulfinyl]-N-[3-(1-pyrrolidinyl)propyl]acetamide](/img/structure/B1228065.png)



![2-[2-(2-chlorophenyl)-1-benzimidazolyl]-N-(2-propan-2-ylphenyl)acetamide](/img/structure/B1228072.png)
![2-[(3,4-Dihydroxy-5-nitrophenyl)methylidene]propanedinitrile](/img/structure/B1228077.png)

![7-chloro-4-[(2-fluorophenyl)-oxomethyl]-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one](/img/structure/B1228079.png)


![6-Amino-5-[2-[4-(2-methoxyphenyl)-1-piperazinyl]-1-oxoethyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B1228086.png)
![N-[1-(1H-benzimidazol-2-yl)ethyl]-3-(dimethylsulfamoyl)benzamide](/img/structure/B1228087.png)
![1-[5-[5-[1-hydroxy-13-(2-methyl-5-oxo-2H-furan-4-yl)tridecyl]oxolan-2-yl]oxolan-2-yl]undecyl acetate](/img/structure/B1228088.png)